Cas no 1372904-84-1 ((1R)-1-(2-methylcyclopropyl)ethan-1-ol)

(1R)-1-(2-methylcyclopropyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1R)-1-(2-methylcyclopropyl)ethan-1-ol
- AKOS017528247
- EN300-1843108
- 1372904-84-1
-
- インチ: 1S/C6H12O/c1-4-3-6(4)5(2)7/h4-7H,3H2,1-2H3/t4?,5-,6?/m1/s1
- InChIKey: WLNGEWJRGOHNAA-INWUZDNDSA-N
- ほほえんだ: O[C@H](C)C1CC1C
計算された属性
- せいみつぶんしりょう: 100.088815002g/mol
- どういたいしつりょう: 100.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 70.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 20.2Ų
(1R)-1-(2-methylcyclopropyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843108-2.5g |
(1R)-1-(2-methylcyclopropyl)ethan-1-ol |
1372904-84-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1843108-5.0g |
(1R)-1-(2-methylcyclopropyl)ethan-1-ol |
1372904-84-1 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1843108-0.1g |
(1R)-1-(2-methylcyclopropyl)ethan-1-ol |
1372904-84-1 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1843108-0.05g |
(1R)-1-(2-methylcyclopropyl)ethan-1-ol |
1372904-84-1 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1843108-0.5g |
(1R)-1-(2-methylcyclopropyl)ethan-1-ol |
1372904-84-1 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1843108-10g |
(1R)-1-(2-methylcyclopropyl)ethan-1-ol |
1372904-84-1 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1843108-0.25g |
(1R)-1-(2-methylcyclopropyl)ethan-1-ol |
1372904-84-1 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1843108-1.0g |
(1R)-1-(2-methylcyclopropyl)ethan-1-ol |
1372904-84-1 | 1g |
$1414.0 | 2023-06-03 | ||
Enamine | EN300-1843108-10.0g |
(1R)-1-(2-methylcyclopropyl)ethan-1-ol |
1372904-84-1 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1843108-1g |
(1R)-1-(2-methylcyclopropyl)ethan-1-ol |
1372904-84-1 | 1g |
$986.0 | 2023-09-19 |
(1R)-1-(2-methylcyclopropyl)ethan-1-ol 関連文献
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
(1R)-1-(2-methylcyclopropyl)ethan-1-olに関する追加情報
Comprehensive Guide to (1R)-1-(2-methylcyclopropyl)ethan-1-ol (CAS No. 1372904-84-1): Properties, Applications, and Market Insights
(1R)-1-(2-methylcyclopropyl)ethan-1-ol (CAS No. 1372904-84-1) is a chiral alcohol compound with significant potential in pharmaceutical and fine chemical industries. Its unique cyclopropyl structure and stereochemistry make it valuable for asymmetric synthesis and drug development. Researchers are increasingly interested in this compound due to its role as a building block for complex molecules and its applications in chiral auxiliaries.
The compound's molecular formula is C6H12O, with a molecular weight of 100.16 g/mol. Its boiling point and melting point characteristics make it suitable for various synthetic processes. The (1R)-stereochemistry is particularly important for creating enantiomerically pure compounds, which is a growing demand in the pharmaceutical industry for developing more effective and safer drugs.
Recent studies highlight the importance of chiral alcohols like (1R)-1-(2-methylcyclopropyl)ethan-1-ol in medicinal chemistry. The compound's cyclopropane ring contributes to enhanced metabolic stability in drug molecules, addressing one of the key challenges in drug design. This aligns with current industry trends focusing on metabolically stable compounds and bioisosteres.
In synthetic applications, (1R)-1-(2-methylcyclopropyl)ethan-1-ol serves as a versatile intermediate for constructing more complex chiral molecules. Its sterically hindered structure influences reaction pathways, offering chemists control over stereoselective synthesis. This property is particularly valuable in developing asymmetric catalysts and organocatalysts, which are hot topics in modern organic chemistry.
The global market for chiral compounds is expanding rapidly, driven by demand from pharmaceutical and agrochemical sectors. (1R)-1-(2-methylcyclopropyl)ethan-1-ol positions itself as a promising candidate in this market due to its structural features and synthetic utility. Manufacturers are developing more efficient synthetic routes to meet the growing demand while maintaining high enantiomeric purity.
From a green chemistry perspective, researchers are investigating sustainable production methods for (1R)-1-(2-methylcyclopropyl)ethan-1-ol, including biocatalytic approaches and atom-economical synthesis. These developments respond to the industry's shift toward environmentally friendly processes, addressing common search queries about sustainable chiral synthesis and green pharmaceutical intermediates.
The compound's physicochemical properties make it suitable for various formulation applications. Its logP value and solubility characteristics are frequently studied parameters, as they influence drug absorption and distribution - key considerations in ADME studies (Absorption, Distribution, Metabolism, and Excretion).
Analytical methods for characterizing (1R)-1-(2-methylcyclopropyl)ethan-1-ol typically involve chiral HPLC, NMR spectroscopy, and mass spectrometry. These techniques ensure the compound meets the stringent purity requirements for pharmaceutical applications, addressing quality control concerns that frequently appear in search queries about chiral compound analysis.
Future research directions for (1R)-1-(2-methylcyclopropyl)ethan-1-ol include exploring its potential in catalysis and as a scaffold for new drug candidates. The compound's unique three-dimensional structure offers opportunities for creating novel bioactive molecules, particularly in areas like CNS drugs and anti-infectives where stereochemistry plays a crucial role.
For researchers working with (1R)-1-(2-methylcyclopropyl)ethan-1-ol, proper storage conditions and handling procedures are essential to maintain its stability. The compound should be stored under inert atmosphere at low temperatures to preserve its chiral integrity and prevent racemization, topics that frequently appear in technical forums and search queries.
The synthesis of (1R)-1-(2-methylcyclopropyl)ethan-1-ol typically involves asymmetric reduction of corresponding ketones or enantioselective synthesis from chiral pool materials. Recent advancements in organometallic chemistry have improved the efficiency of these processes, reducing costs and improving yields - addressing common industry concerns about cost-effective chiral synthesis.
In conclusion, (1R)-1-(2-methylcyclopropyl)ethan-1-ol (CAS No. 1372904-84-1) represents an important chiral building block with growing significance in pharmaceutical research and fine chemical synthesis. Its unique stereochemical properties and structural features continue to attract research interest, particularly in the development of enantiomerically pure pharmaceuticals and specialty chemicals.
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